N-甲基卡维地洛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-Methyl carvedilol involves several key intermediates and reaction conditions that have been optimized to minimize impurities and improve yields. For instance, a new and facile synthesis method for the intermediate 5-((9H-carbazol-4-yloxy) methyl)oxazolidin-2-one towards the synthesis of carvedilol has been described, which avoids the formation of bis compound impurities (Naidu et al., 2010). Another approach involves avoiding bis impurity by choosing a simple ethanamine to open the oxirane ring, leading to high-purity carvedilol (An et al., 2010).

Molecular Structure Analysis

The crystal structure of carvedilol reveals the presence of a pair of enantiomers with hydrogen bonds between them, showing two planes in the molecule. This understanding is crucial for the synthesis and application of N-Methyl carvedilol (Wei et al., 1998).

Chemical Reactions and Properties

Carvedilol's antioxidant properties, including radical-scavenging and iron-chelating abilities, contribute to its therapeutic effects. These properties are indicative of the chemical reactivity and potential for N-Methyl carvedilol to also possess similar characteristics (Oettl et al., 2001).

Physical Properties Analysis

The physicochemical properties of carvedilol, such as solubility, flowability, and polymorphism, are crucial for its formulation and efficacy. Carvedilol exhibits different polymorphs depending on the synthesis route and crystallization procedure, influencing its physical properties and bioavailability (Alves et al., 2016).

Chemical Properties Analysis

The reactivity of carvedilol with pharmaceutical excipients, such as the formation of citric acid esters and amides in the solid state, is an important consideration for the stability and formulation of N-Methyl carvedilol. These reactions can affect the drug's efficacy and shelf life (Larsen et al., 2009).

科学研究应用

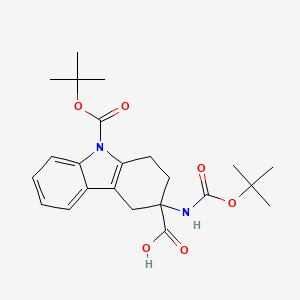

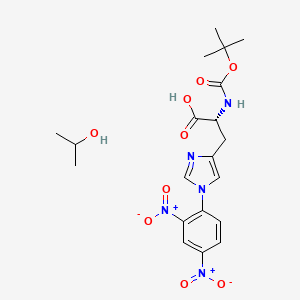

口腔抗高血压递送

N-甲基卡维地洛已被用于开发新型粘膜粘附纳米海绵,这是一种很有前途的口腔抗高血压递送平台 {svg_1}. 这种方法提高了卡维地洛的口服生物利用度,卡维地洛是一种非选择性第三代β受体阻滞剂,用于治疗高血压、充血性心力衰竭和心绞痛 {svg_2}.

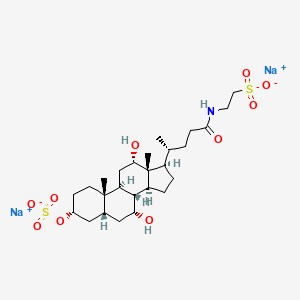

经皮抗高血压递送

N-甲基卡维地洛的另一个应用是开发经皮脂质体水凝胶 {svg_3}. 这种方法旨在延长和增强卡维地洛的抗高血压作用。 脂质体凝胶显示出卡维地洛穿过皮肤的渗透性增加,并且在大鼠中血壓在 24 小时内逐渐降低 {svg_4}.

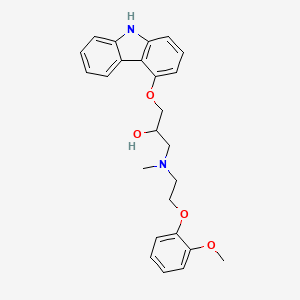

溶解度和溶解速率的增强

N-甲基卡维地洛已被用于合成新型卡维地洛蚀刻埃洛石纳米管 (HNTs) 复合材料 {svg_5}. 这种方法提高了卡维地洛的溶解度和溶解速率,卡维地洛是一种难溶于水的药物,用于治疗慢性心力衰竭 {svg_6}.

作用机制

Target of Action

N-Methyl carvedilol, also known as VXY9A338PC, primarily targets adrenergic receptors . It acts as an inverse agonist at the β1- and β2-adrenergic receptors (ARs), and also blocks α1ARs in the vasculature . In the heart, it is relatively β1AR-specific, as this AR type is the most predominant one in the adult human myocardium .

Mode of Action

N-Methyl carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

N-Methyl carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol . The relationship between carvedilol concentrations and their hypotensive and bradycardic effects was established by pharmacokinetic–pharmacodynamic (PK–PD) modelling .

Result of Action

The molecular and cellular effects of N-Methyl carvedilol’s action include a significant improvement in left ventricular ejection fraction and left ventricular stroke work . This effect is unrelated to changes in total systemic or cardiac norepinephrine spillover . The rise in left ventricular stroke work is accompanied by a modest rise in myocardial oxygen consumption per beat .

Action Environment

Environmental factors such as pH and temperature can influence the solubility and stability of N-Methyl carvedilol . Its solubility can be enhanced through various techniques such as micronization, solid dispersions, cyclodextrin inclusion complex, hydrotropy, and nanoformulation . These techniques can help improve the bioavailability of N-Methyl carvedilol, thereby enhancing its therapeutic efficacy .

安全和危害

N-Methyl carvedilol should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

Carvedilol has been studied for its potential benefits in various conditions beyond its current indications. For instance, it may improve survival in patients with ascites and gastroesophageal varices . Furthermore, ongoing trials are exploring the potential benefit or harm of old and new pharmacological interventions that might offer further improvements in treatment for those with heart failure with reduced ejection fraction (HFrEF) and extend success to the treatment of patients with heart failure with preserved left ventricular ejection fraction (HFpEF) and other heart failure phenotypes .

生化分析

Biochemical Properties

N-Methyl carvedilol interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It is primarily metabolized by cytochrome P450 enzymes (CYPs), including CYP2D6, CYP3A4, CYP1A2, and CYP2C9 . The main pathways of N-Methyl carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Cellular Effects

N-Methyl carvedilol has been shown to have neuroprotective effects on cultured cerebellar neurons and CA1 hippocampal neurons of gerbils exposed to brain ischemia . It has also been shown to have effects on vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of N-Methyl carvedilol involves its interaction with beta-adrenoceptors . It has been suggested that G proteins drive all detectable carvedilol signaling through beta2-adrenoceptors . In addition to its antihypertensive and anti-lipid peroxidative functions, carvedilol has neuroprotective activity as a calcium channel blocker and as a non-competitive inhibitor at the NMDA receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Methyl carvedilol has shown changes in its effects over time. For example, a study found that carvedilol protected cultured neurons in a dose-dependent manner against glutamate-mediated excitotoxicity . Another study found that carvedilol showed enantioselective non-linear pharmacokinetic properties .

Dosage Effects in Animal Models

The effects of N-Methyl carvedilol vary with different dosages in animal models. For example, a study found that carvedilol treatment in transverse aortic constriction mice significantly decreased heart rate and left ventricular dP/dt (max) at all dose levels .

Metabolic Pathways

N-Methyl carvedilol is involved in several metabolic pathways. As mentioned earlier, it is primarily metabolized by cytochrome P450 enzymes, and the main pathways of its metabolism include oxidation, demethylation, and glucuronidation .

Transport and Distribution

N-Methyl carvedilol is transported and distributed within cells and tissues. It and its hydroxylated metabolites are substrates for ABCB1 (also called Pgp or MDR1) and ABCC2 (MRP2) .

Subcellular Localization

Given that its parent compound, carvedilol, has been shown to interact with various cellular organelles , it is plausible that N-Methyl carvedilol may also have specific subcellular localizations that influence its activity or function.

属性

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-27(14-15-30-23-12-6-5-11-22(23)29-2)16-18(28)17-31-24-13-7-10-21-25(24)19-8-3-4-9-20(19)26-21/h3-13,18,26,28H,14-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIYAQEVCUAUADP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72956-35-5 |

Source

|

| Record name | N-Methyl carvedilol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072956355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL CARVEDILOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXY9A338PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1145818.png)